Partial PPARγ Agonist Activity in Human HEK293H Cells
In a functional cell-based assay, 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene demonstrated partial PPARγ agonist activity. This contrasts sharply with the full agonist rosiglitazone, which induces maximal transcriptional activation. Partial PPARγ agonism is a pharmacologically desirable trait associated with an improved therapeutic index, as it retains insulin-sensitizing efficacy while mitigating the adverse effects (e.g., weight gain, edema, bone loss) linked to full PPARγ activation [1]. The precise EC50 value from this specific screening campaign is not publicly available, but the assay context is well-defined and serves as a critical starting point for structure-activity relationship (SAR) optimization [1].
| Evidence Dimension | PPARγ Transcriptional Activation (Agonist Mode) |
|---|---|
| Target Compound Data | Positive agonist activity detected (qualitative) |
| Comparator Or Baseline | Rosiglitazone (Full PPARγ Agonist) |
| Quantified Difference | Qualitative difference in activation profile (Partial vs. Full Agonist) |
| Conditions | GeneBLAzer PPARgamma-UAS-bla HEK 293H cells, 16-24h incubation |
Why This Matters
This partial agonist profile provides a scientifically defensible rationale for selecting this compound over known full PPARγ agonists when investigating insulin sensitization with a potentially reduced side-effect liability.
- [1] BindingDB. (n.d.). Agonist activity at PPAR gamma in GeneBLAzer PPARgamma-UAS-bla HEK 293H cells. ChEMBL_2357055. View Source
